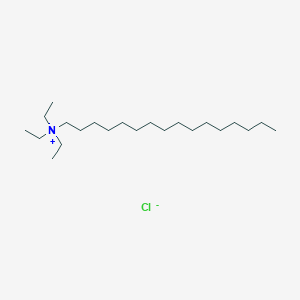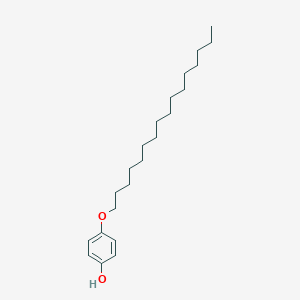
Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-
Übersicht
Beschreibung
Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-, is a type of phenolic compound, which belongs to the group of compounds called phenols. This compound has been studied extensively in the scientific community, due to its numerous applications in the field of biochemistry, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
4-O-Methylbutein has been found to exhibit neuroprotective effects against glutamate-induced HT22 cell death . This suggests that it could potentially be used in the treatment of neurological disorders where glutamate toxicity is a factor.
Antioxidant Activity
The compound has been shown to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimalarial Activity
Research has suggested that 4-O-Methylbutein could have antimalarial activity . The compound was found to have structural features that allow it to have greater intermolecular interactions, higher antioxidant activity, and to create a covalent complex at the active site of falcipain-2, a cysteine protease that is involved in the degradation of hemoglobin in plasmodium-infected red blood cells of the host .
Metabolism and Excretion
Studies have shown that 4-O-Methylbutein can be demethylated in vivo and on incubation with rat-intestinal microflora in vitro . This suggests that it could potentially be used in studies related to metabolism and excretion.
Wirkmechanismus
4-O-Methylbutein, also known as (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one or Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-, is a phenolic glucoside that can be isolated from Elsholtzia ciliata .
Target of Action
The primary target of 4-O-Methylbutein is the HT22 cell line, a mouse hippocampal cell line . It exhibits neuroprotective effects against glutamate-induced HT22 cell death . It is also a potent heme oxygenase-1 (HO-1) inducer , which plays a crucial role in fighting inflammation .
Mode of Action
4-O-Methylbutein interacts with its targets by exhibiting neuroprotective effects against glutamate-induced HT22 cell death . The compound’s EC50, the concentration of the drug that gives half-maximal response, is 35.2 μM .
Biochemical Pathways
It is known that the compound exhibits neuroprotective effects, suggesting it may influence pathways related to neuronal survival and death . Additionally, as a potent HO-1 inducer , it likely affects pathways related to inflammation and oxidative stress.
Pharmacokinetics
A study has shown that 4-o-methylbutein and its related compounds are demethylated in vivo and on incubation with rat-intestinal microflora in vitro . This suggests that the compound undergoes metabolic transformations in the body, which could impact its bioavailability.
Result of Action
The primary result of 4-O-Methylbutein’s action is the protection of HT22 cells from glutamate-induced cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by glutamate-induced neuronal damage.
Action Environment
The action, efficacy, and stability of 4-O-Methylbutein could be influenced by various environmental factors. These could include the pH and composition of the cellular environment, the presence of other compounds or drugs, and individual variations in metabolism and excretion . .
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVFVBIJKULVHA-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- | |
CAS RN |
13323-67-6 | |
| Record name | 4-O-Methylbutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-O-Methylbutein metabolized in rats?
A1: Research indicates that 4-O-Methylbutein undergoes demethylation in vivo when administered to rats. [] This means that the methyl group attached to the oxygen atom is removed within the rat's body. Additionally, studies using rat intestinal microflora in vitro demonstrate that this demethylation process can also occur through the action of gut bacteria. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



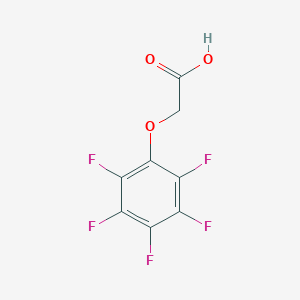
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
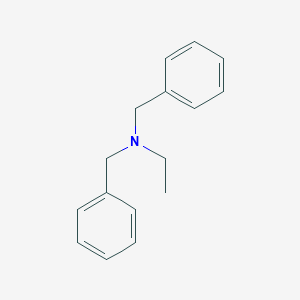

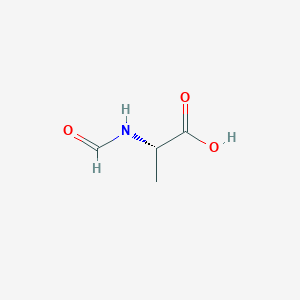


![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
